(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride
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Overview
Description
(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound that features a unique structure combining a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine derivative in the presence of a palladium catalyst.
Formation of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Research: The compound is used in studies investigating the biological activity of furan and pyridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, including those involved in neurotransmission and inflammation.
Pathways Involved: The compound can modulate signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
(5-(Pyridin-3-yl)furan-2-yl)methanamine: This compound has a similar structure but differs in the position of the furan and pyridine rings.
(6-(Furan-2-yl)pyridin-3-yl)methanol: This compound has a methanol group instead of a methanamine group.
Uniqueness:
Structural Features: The unique combination of a furan ring, a pyridine ring, and a methanamine group in (6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride provides distinct chemical and biological properties.
Biological Activity: The compound’s ability to interact with specific molecular targets and modulate signaling pathways makes it a valuable tool in scientific research.
Biological Activity
(6-(Furan-2-yl)pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, combining furan and pyridine moieties, contribute to its biological activity, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Synthesis
The compound's structure consists of a furan ring attached to a pyridine ring, with a methanamine group providing additional functional properties. The synthesis often involves multi-step organic reactions, allowing for the creation of various derivatives that can enhance biological activity or target specific pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with various enzymes and receptors involved in neurotransmission and inflammation. Notably, it can modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.
- Pathways Involved : By influencing these signaling pathways, the compound may exhibit neuroprotective effects and anti-inflammatory properties, making it a candidate for treating neurological disorders.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound demonstrate significant antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies have shown that furan and pyridine derivatives possess antimicrobial properties against various pathogens. For instance, structural modifications can enhance the efficacy against resistant strains .
- Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies reveal that certain derivatives exhibit potent cytotoxic effects against melanoma and breast cancer cell lines, with GI50 values indicating strong growth inhibition .
Cell Line | Compound | GI50 Value (µM) |
---|---|---|
Melanoma (UAC62) | 16h | 0.77 - 9.76 |
Breast Cancer (MCF7) | 16n | 8.79 |
Renal Cancer (TK10) | 16n | 9.73 |
In Vivo Efficacy
In vivo studies using animal models have provided insights into the therapeutic potential of this compound:
- A study involving the administration of related compounds showed promising results in curing infections caused by Trypanosoma brucei with specific dosages leading to significant recovery rates in treated mice .
Selectivity and Safety
The selectivity indices of compounds derived from this compound indicate a favorable safety profile, with high selectivity against target pathogens while exhibiting minimal toxicity towards host cells .
Properties
IUPAC Name |
[6-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10;;/h1-5,7H,6,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQOSSFEKRXUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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